molecular formula C15H11Cl2FO B1327584 4'-Chloro-3-(4-chlorophenyl)-3'-fluoropropiophenone CAS No. 898788-15-3

4'-Chloro-3-(4-chlorophenyl)-3'-fluoropropiophenone

Cat. No. B1327584
M. Wt: 297.1 g/mol
InChI Key: FSAUHPPOUPZHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenol, a compound with a similar structure, is an organic compound with the formula C6H4ClOH. It is one of three monochlorophenol isomers and is a colorless or white solid that melts easily and exhibits significant solubility in water .


Synthesis Analysis

4-Chlorophenol is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative . A series of compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. The experimentally obtained spectroscopic data can be compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .


Chemical Reactions Analysis

The reactivity of a compound can be evaluated at DFT/B3LYP/6-31 + (d) level of theory. Hyper-conjugative interaction persisting within the molecules which accounts for the bio-activity of the compound can be evaluated from natural bond orbital (NBO) analysis .


Physical And Chemical Properties Analysis

4-Chlorophenol has a molecular weight of 128.56 g/mol. It is a solid at room temperature and has a stench. It has a melting point of 127-131 °C .

Scientific Research Applications

Synthesis and Spectral Analysis

  • A study by (Satheeshkumar et al., 2017) discusses the synthesis of compounds related to 4'-Chloro-3-(4-chlorophenyl)-3'-fluoropropiophenone. The study focuses on the spectral analysis and quantum chemical studies of these compounds, providing insight into their molecular geometry and chemical reactivity.

Structural Analysis under Different Conditions

  • Research by (Oswald et al., 2005) examines the structures of monofluoro- and monochlorophenols under low temperature and high pressure, offering valuable information on the behavior of similar compounds under varying conditions.

Crystal Structure and Stability

  • (Jasinski et al., 2009) explored the crystal structure of a chalcone with chlorophenyl substituents, providing insights into the stability and interactions within the crystal packing, relevant for understanding similar structures.

Biocatalytic Reduction

  • A study by (이해룡 et al., 2011) optimized the reduction of 3-chloro-4-fluoropropiophenone using Saccharomyces cerevisiae as a biocatalyst, demonstrating the potential for biological applications of related compounds.

Electrophilic Amination

  • Research by (Bombek et al., 2004) discusses the electrophilic amination of fluorophenols, shedding light on chemical reactions relevant to the study of 4'-Chloro-3-(4-chlorophenyl)-3'-fluoropropiophenone.

Polymer Applications

  • (Ghassemi et al., 2004) synthesized rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics using 4-chloro-4'-fluorobenzophenone, highlighting applications in polymer chemistry.

Molecular Electrostatic Potential Analysis

  • A study by (Najiya et al., 2014) synthesized and analyzed (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, providing insights into the molecular electrostatic potential and chemical reactivity, which are crucial for understanding the behavior of similar compounds.

Weak Interactions in Crystals

  • Research by (Choudhury et al., 2002) analyzed weak interactions involving organic fluorine in certain structures, providing an understanding of interactions relevant to the compound .

Safety And Hazards

4-Chlorophenol is classified as acutely toxic and can cause skin corrosion and serious eye damage. It is also toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of research could involve further investigation of the compound’s pharmacological properties and potential applications, such as its use in the treatment of diseases like SARS-CoV-2 .

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAUHPPOUPZHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644483
Record name 1-(4-Chloro-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-(4-chlorophenyl)-3'-fluoropropiophenone

CAS RN

898788-15-3
Record name 1-(4-Chloro-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.